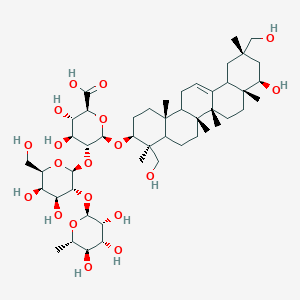
Wistariasaponin B2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Wistariasaponin B2 is a triterpene glycoside compound primarily isolated from the plant species Wisteria brachybotrys and Abrus cantoniensis . It belongs to the oleanane-type glycosides and has a molecular formula of C48H78O19 with a molecular weight of 958.513 . This compound is known for its various physicochemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Wistariasaponin B2 involves the extraction of the compound from the roots of Wisteria brachybotrys using an aqueous-ethanolic extract . The process includes several steps of purification and isolation to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The use of advanced chromatographic techniques and solvent extraction methods are common in the industrial preparation of such glycosides.
化学反応の分析
Types of Reactions: Wistariasaponin B2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of the compound.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different biological activities and properties .
科学的研究の応用
Wistariasaponin B2 has several scientific research applications:
作用機序
Wistariasaponin B2 exerts its effects by interacting with specific molecular targets and pathways. One of the primary mechanisms is the activation of the sweet taste receptor TAS1R2/TAS1R3 . This interaction leads to the perception of sweetness, making it a potential candidate for natural sweeteners. Additionally, the compound may have other pharmacological effects through its interaction with various cellular pathways and receptors .
類似化合物との比較
- Wistariasaponin A
- Wistariasaponin D
- Glycyrrhizin
Comparison: Wistariasaponin B2 is unique due to its specific glycoside structure and its ability to activate sweet taste receptors . Compared to other similar compounds like Wistariasaponin A and D, it has distinct physicochemical properties and biological activities. Glycyrrhizin, another triterpene glycoside, also activates sweet taste receptors but has a different structural composition and source .
特性
分子式 |
C48H78O19 |
|---|---|
分子量 |
959.1 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bR,8aR,9R,11S,14bR)-9-hydroxy-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H78O19/c1-21-29(53)31(55)35(59)40(62-21)66-37-32(56)30(54)24(18-49)63-41(37)67-38-34(58)33(57)36(39(60)61)65-42(38)64-28-11-12-45(4)25(46(28,5)20-51)10-13-48(7)26(45)9-8-22-23-16-43(2,19-50)17-27(52)44(23,3)14-15-47(22,48)6/h8,21,23-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t21-,23?,24+,25?,26?,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,43-,44+,45-,46+,47-,48+/m0/s1 |
InChIキー |
CPKUECAWPOGBJH-SBFZCTKASA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5(C([C@@]4(C)CO)CC[C@@]6(C5CC=C7[C@@]6(CC[C@@]8(C7C[C@](C[C@H]8O)(C)CO)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)CO)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















